Methyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-10(9(2)6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMMMPKYTUJNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Recent studies have indicated that derivatives of thiophene compounds exhibit anticancer properties. This compound can be synthesized to create analogs that may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Research has also suggested that thiophene derivatives can possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases .
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its functional groups facilitate various chemical reactions:
- Synthesis of Heterocycles : this compound can be utilized in the synthesis of more complex heterocyclic compounds. These heterocycles are valuable in pharmaceuticals and agrochemicals due to their diverse biological activities .
- Reagents in Chemical Reactions : The compound can act as a reagent in various chemical transformations, including nucleophilic substitutions and cyclization reactions, which are critical in synthesizing complex organic molecules .
Material Science
In material science, the unique properties of thiophene compounds enable their use in developing advanced materials:
- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity and are used in the fabrication of conductive polymers. This compound can be incorporated into polymer matrices to enhance their electrical properties, making them suitable for applications in organic electronics .
- Dyes and Pigments : The compound's vibrant color characteristics allow it to be used as a dye or pigment in various applications, including textiles and coatings. Its stability and lightfastness make it an attractive option for long-lasting color solutions .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Ester Group Modifications
Phenyl Ring Substitutions
Impact : Electron-withdrawing groups (e.g., Cl, F) enhance reactivity in nucleophilic substitutions, while electron-donating groups (e.g., OCH₃) improve solubility and intermolecular interactions .
Physical Properties
Note: Ethyl variants with shorter chains (e.g., ) may exhibit lower melting points due to reduced crystallinity.
Biological Activity
Methyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS Number: 350999-38-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C14H15NO2S
- Molecular Weight : 261.34 g/mol
- Structure : The compound features a thiophene ring substituted with an amino group and a dimethylphenyl moiety, contributing to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Demonstrated significant antibacterial and antifungal effects.
- Anticancer Activity : Inhibits the proliferation of cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : Modulates inflammatory pathways, showing potential as an anti-inflammatory agent.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, altering their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways.
- Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth and apoptosis. This modulation is crucial for its anticancer properties .
- Binding Interactions : this compound binds to biomolecules, leading to conformational changes that affect cellular functions .
Antimicrobial Activity
A study investigating the antimicrobial efficacy of thiophene derivatives revealed that this compound exhibited potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Properties
In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
Research indicates that this compound significantly reduces pro-inflammatory cytokines in cell models, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Case Study on Antibacterial Activity : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard treatments.
- Case Study on Cancer Treatment : In preclinical models of breast cancer, the compound was administered alongside conventional chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
